N-[(E)-anthracen-9-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(ANTHRACEN-9-YL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its anthracene and benzoxazole moieties. This compound is notable for its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. The presence of the anthracene unit imparts unique photophysical properties, making it a candidate for use in optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(ANTHRACEN-9-YL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common approach is the condensation reaction between anthracene-9-carbaldehyde and 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the condensation.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-1-(ANTHRACEN-9-YL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-1-(ANTHRACEN-9-YL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. In optoelectronics, the compound’s photophysical properties are harnessed to emit light upon excitation, with the benzoxazole unit playing a crucial role in electron transport.
Comparison with Similar Compounds
Anthracene derivatives: Compounds like 9,10-diphenylanthracene, which also exhibit strong photophysical properties.
Benzoxazole derivatives: Compounds such as 2-(2-hydroxyphenyl)benzoxazole, known for their fluorescence.
Uniqueness: (E)-1-(ANTHRACEN-9-YL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE stands out due to the combination of its anthracene and benzoxazole units, which confer unique electronic and photophysical properties. The presence of the fluorophenyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H17FN2O |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C28H17FN2O/c29-21-9-5-8-20(15-21)28-31-26-16-22(12-13-27(26)32-28)30-17-25-23-10-3-1-6-18(23)14-19-7-2-4-11-24(19)25/h1-17H |
InChI Key |
LNGHUIHMLWRICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)F |
Origin of Product |
United States |
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